molecular formula C7H10BNO4S B6168295 (4-methyl-3-sulfamoylphenyl)boronic acid CAS No. 866758-50-1

(4-methyl-3-sulfamoylphenyl)boronic acid

Cat. No.: B6168295
CAS No.: 866758-50-1
M. Wt: 215
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Description

(4-methyl-3-sulfamoylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO4S and its molecular weight is 215. The purity is usually 95.
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Properties

CAS No.

866758-50-1

Molecular Formula

C7H10BNO4S

Molecular Weight

215

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of (4-methyl-3-sulfamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Methyl-3-sulfamoylphenyl)boronic Acid

Executive Summary (4-Methyl-3-sulfamoylphenyl)boronic acid (CAS: 866758-50-1) is a bifunctional organoboron scaffold critical to Fragment-Based Drug Discovery (FBDD). It integrates a primary sulfonamide —a classic pharmacophore for zinc-metalloenzymes (e.g., Carbonic Anhydrases)—with a boronic acid moiety, which serves as both a reversible covalent "warhead" for serine proteases and a versatile handle for Suzuki-Miyaura cross-coupling. This guide details its structural electronic vectors, validated synthetic pathways, and catalytic utility, providing a roadmap for its application in high-throughput medicinal chemistry.

Structural Architecture & Electronic Properties

The molecule is a 1,3,4-trisubstituted benzene system. Its reactivity is defined by the interplay between the electron-withdrawing sulfonamide and the electron-donating methyl group.

FeatureSpecificationElectronic Effect
Boronic Acid (

)

Lewis Acid;

-acceptor/

-donor. pKa

7.4 (acidified by sulfonamide).[1]
Sulfonamide (

)

Strong

-withdrawing (-I), moderate

-withdrawing (-R). Directs nucleophiles meta.
Methyl (

)

Weak

-donor (+I). Provides steric bulk and lipophilicity.

Electronic Vector Analysis: The sulfonamide at


 exerts a significant inductive effect, lowering the pKa of the boronic acid relative to phenylboronic acid (8.8 

~7.4). This increased acidity enhances its affinity for diol-containing biomolecules (e.g., sugars, ribose) at physiological pH. Conversely, the boronic acid is susceptible to protodeboronation under acidic conditions, a degradation pathway accelerated by the electron-withdrawing nature of the sulfonamide.

ElectronicProperties Molecule (4-Methyl-3-sulfamoylphenyl)boronic Acid Sulfonamide Sulfonamide (C3) EWG (-I, -R) Zinc Binding Motif Molecule->Sulfonamide Functionalizes Methyl Methyl (C4) EDG (+I) Steric Anchor Molecule->Methyl Stabilizes Boron Boronic Acid (C1) Lewis Acid Suzuki Handle Molecule->Boron Activates Sulfonamide->Boron Lowers pKa (Inductive Effect) Methyl->Sulfonamide Ortho-Steric Interaction

Figure 1: Electronic vectors and functional interplay within the scaffold.

Synthetic Routes & Purification[2]

Direct chlorosulfonation of p-tolylboronic acid is chemically intuitive but practically flawed due to acid-catalyzed protodeboronation. The industry-standard route relies on the Miyaura Borylation of the corresponding aryl bromide.

Protocol: Miyaura Borylation of 5-Bromo-2-methylbenzenesulfonamide

This route ensures the integrity of the C-B bond by installing it after the sulfonamide is established.

Reagents:

  • Substrate: 5-bromo-2-methylbenzenesulfonamide (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium acetate (KOAc) (3.0 equiv) – Crucial: Anhydrous base prevents hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with substrate,

    
    , and KOAc. Cycle vacuum/nitrogen (3x) to remove 
    
    
    
    (prevents homocoupling).
  • Catalyst Addition: Add

    
     under nitrogen flow. Add degassed dioxane.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for conversion of bromide (

    
    ) to boronate ester (
    
    
    
    ).
  • Hydrolysis (Deprotection):

    • Note: The pinacol ester is often stable. To isolate the free acid, treat the crude ester with

      
       (3 equiv) in THF/Water (1:1) followed by dilute HCl (1M).
      
    • Caution: Maintain pH > 3 during workup to avoid protodeboronation.

  • Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography, which can irreversibly bind the boronic acid.

SynthesisWorkflow Start 5-Bromo-2-methyl- benzenesulfonamide Reagents B2pin2, KOAc Pd(dppf)Cl2, Dioxane Start->Reagents Inert Atmosphere Intermediate Pinacol Boronate Ester Reagents->Intermediate 90°C, 12h Hydrolysis NaIO4 / HCl (aq) Controlled Hydrolysis Intermediate->Hydrolysis Cleavage Product (4-Methyl-3-sulfamoylphenyl) boronic acid Hydrolysis->Product Crystallization

Figure 2: Miyaura Borylation pathway preventing protodeboronation.

Reactivity Profile: The Suzuki-Miyaura Context[3]

Using this molecule in Suzuki coupling presents a specific challenge: the acidic sulfonamide protons (


).

The "Base Poisoning" Effect: Standard Suzuki protocols use 2 equivalents of base (e.g.,


). However, the primary sulfonamide (

) will consume 1 equivalent of base to form the sulfonamidate anion (

). This anion can:
  • Reduce the concentration of active base available to activate the boronic acid (transmetalation step).

  • Coordinate to Palladium, creating a resting state that slows the catalytic cycle.

Optimized Coupling Protocol:

  • Base: Use 3.5 equivalents of

    
     or 
    
    
    
    . The excess accounts for deprotonation.
  • Solvent: DMF/Water (4:1) or Dioxane/Water (4:1). Water is essential for the solubility of the inorganic base.

  • Temperature: 80–100°C.

  • Catalyst:

    
     (standard) or XPhos Pd G2 (for sterically demanding partners).
    

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition: The sulfamoyl moiety is a "privileged structure" for binding the


 ion in the active site of Carbonic Anhydrases.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc.

  • Boronic Acid Role: While the sulfonamide drives potency, the boronic acid group improves water solubility and can form hydrogen bonds with hydrophilic residues (e.g., Thr199 in hCA II) or capture active site water networks.

Protease Inhibition: Boronic acids are transition-state analogs for serine proteases. They form a reversible tetrahedral adduct with the active site serine hydroxyl. This molecule can serve as a dual-action inhibitor or a fragment lead for growing into larger, more selective inhibitors.

Handling & Stability Data

PropertyValue/ConditionNote
Physical State White to off-white solidHygroscopic; store with desiccant.
Melting Point >250°C (decomposition)Typical for boronic acids (anhydride formation).
Solubility DMSO, Methanol, dilute BaseInsoluble in non-polar solvents (

, Hexane).
Storage 2–8°C, Inert GasBoronic acids spontaneously dehydrate to boroxines.
Safety Irritant (H315, H319, H335)Avoid dust inhalation; standard PPE required.

Self-Validating Purity Check: Boronic acids often exist as a mixture of the free acid and the cyclic trimeric anhydride (boroxine).

  • NMR Validation: Run

    
     NMR in 
    
    
    
    . The high pH converts all species (monomer, dimer, trimer) into the single boronate species
    
    
    , simplifying the spectrum and allowing accurate integration of the methyl and aromatic protons.

References

  • Synthesis & Properties: Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Sulfonamide CA Inhibitors: Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Protodeboronation Kinetics: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. Link

  • Safety & Data: Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonamide Phenylboronic Acids. Link

Sources

A Guide to the Long-Term Stability of Sulfonamide-Functionalized Aryl Boronic Acids in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide-functionalized aryl boronic acids are a cornerstone of modern medicinal chemistry and organic synthesis, prized for their utility in constructing complex molecular architectures, notably via Suzuki-Miyaura cross-coupling reactions.[1][2] However, the inherent reactivity of the boronic acid moiety presents significant challenges to its long-term stability, impacting reagent purity, reaction reproducibility, and ultimately, the integrity of drug development programs. This guide provides an in-depth analysis of the degradation pathways affecting these critical compounds. We will explore the fundamental chemistry of boronic acid instability, dissect the specific electronic influence of the sulfonamide functional group, and establish a comprehensive set of protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and integrity of these versatile reagents.

The Duality of Reactivity: Understanding Boronic Acid Instability

The utility of boronic acids stems from the unique electronic nature of the boron atom—specifically, its vacant p-orbital, which makes it an electrophilic Lewis acid.[3] This same feature, however, is the root of its instability. To ensure the long-term viability of sulfonamide-functionalized aryl boronic acids, one must first understand the primary forces driving their degradation: dehydration and oxidation.

Dehydration and the Boroxine Equilibrium

One of the most common transformations boronic acids undergo in the solid state is dehydration. This process involves the intermolecular condensation of three boronic acid molecules to form a six-membered cyclic anhydride known as a boroxine.[4][5]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This reaction is a reversible equilibrium.[5][6] The presence of water will drive the equilibrium back towards the monomeric boronic acid, while its removal—for instance, through storage in a very dry environment or heating—will favor boroxine formation.[6][7] While boroxines are often competent reagents in cross-coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, leading to inconsistencies. For applications where the free boronic acid is required, such as in sensing, the presence of boroxine is a significant impurity.

Oxidative Deboronation: The Irreversible Pathway

A more destructive degradation pathway is the oxidation of the carbon-boron bond.[8] The empty p-orbital of the boron is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[8][9] This initiates a sequence leading to the irreversible cleavage of the C-B bond, converting the valuable aryl boronic acid into a simple phenol and boric acid.[8] This process, known as deboronation or protodeboronation, represents a complete loss of the desired starting material.[10][11]

Oxidative_Deboronation_Pathway A Aryl Boronic Acid (Ar-B(OH)₂) B Intermediate Complex [Ar-B(OH)₃]⁻ A->B + ROS (e.g., H₂O₂) C Rate-Limiting Step 1,2-Aryl Migration B->C D Labile Boric Ester (Ar-O-B(OH)₂) C->D E Degradation Products Phenol (Ar-OH) + Boric Acid (B(OH)₃) D->E + H₂O (Hydrolysis)

Figure 1: Oxidative deboronation pathway of an aryl boronic acid.

The Sulfonamide Influence: An Electronic Gatekeeper

The functional groups attached to the aryl ring critically modulate the stability of the boronic acid. The sulfonamide moiety (–SO₂NHR) is strongly electron-withdrawing, which has profound and generally beneficial effects on stability.

  • Resistance to Oxidation: The rate-limiting step in oxidative deboronation is the 1,2-migration of the aryl group from the boron to the oxygen atom.[8] During this step, the boron center becomes more electron-deficient. By placing a strong electron-withdrawing group like a sulfonamide on the aryl ring, the boron atom is already deprived of electron density. This disfavors the formation of the electron-deficient transition state, thereby slowing the rate of oxidation.[8][12] Studies have shown that diminishing the electron density on boron can enhance oxidative stability by orders of magnitude.[12][13]

  • Favoring the Monomer: The equilibrium between boronic acid and boroxine is sensitive to electronic effects. Electron-donating groups on the aryl ring tend to promote boroxine formation, while electron-withdrawing groups disfavor it.[6] Therefore, a sulfonamide substituent helps to keep the reagent in its desired monomeric boronic acid form.

  • Intrinsic Stability of the Sulfonamide Group: The sulfonamide bond itself is exceptionally stable to hydrolysis under the neutral pH conditions typical of storage.[14][15] Studies on sulfonated aromatic compounds have confirmed that sulfonamide linkages are stable even upon heating in water.[16]

Sulfonamide_Influence cluster_0 Sulfonamide Group (Electron Withdrawing) cluster_1 Stability Outcomes cluster_2 Overall Effect A Reduces Electron Density on Boron Atom B Slows Rate-Limiting Step of Oxidation A->B C Disfavors Trimerization to Boroxine A->C D Enhanced Storage Stability B->D C->D

Figure 2: The stabilizing influence of the sulfonamide moiety.

Best Practices for Storage and Handling

While sulfonamide-functionalized aryl boronic acids possess enhanced electronic stability, their physical storage conditions are paramount for preserving long-term integrity. Adherence to rigorous protocols is not merely recommended; it is essential for experimental success.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended: 2–8°C for long-term storage. Room temperature (15–25°C) is acceptable for short-term.[17][18]Minimizes the rate of all chemical degradation pathways. Avoid excessive heat, which can accelerate degradation.[19]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric oxygen and moisture, directly inhibiting oxidation and boroxine formation.[20]
Moisture Use tightly sealed containers.[17][19] Store in a desiccator.Boronic acids are hygroscopic; moisture absorption can lead to clumping and hydrolysis of boronic esters if present.[17] Prevents hydrolysis and shifts the boroxine equilibrium to the monomer.
Light Store in amber glass or other opaque containers.Protects the compound from photolytic degradation pathways.[20]
Container Use chemically inert materials such as amber glass or high-density polyethylene (HDPE).[17][20]Prevents potential reaction or leaching from the container material.
Handling Minimize the frequency of opening bulk containers.[19] Aliquot material for daily use.Reduces repeated exposure of the bulk material to the laboratory atmosphere.
Inventory Employ a First-In, First-Out (FIFO) system.[20]Ensures that the oldest stock is used first, minimizing the impact of very long-term, slow degradation.

Protocols for Stability Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of sulfonamide-functionalized aryl boronic acids.

Protocol 1: Accelerated Stability Study Workflow

This protocol is designed to predict long-term stability by subjecting the compound to stress conditions.

  • Sample Preparation: Prepare at least four identical aliquots of the boronic acid in sealed, inert vials (e.g., amber glass). Retain one as a control under ideal conditions (2–8°C, desiccated, dark, inert atmosphere).

  • Stress Conditions: Subject the other three samples to the following conditions for a defined period (e.g., 2 weeks):

    • Thermal Stress: 40°C in a calibrated oven.

    • Hygroscopic Stress: Room temperature in a chamber with controlled high humidity (e.g., 75% RH).

    • Oxidative/Photolytic Stress: Room temperature, exposed to ambient light and air.

  • Time-Point Analysis: At t=0 and at regular intervals (e.g., 1 week, 2 weeks), remove a small sample from each vial.

  • Analytical Testing: Analyze the control and each stressed sample using Protocol 2 (RP-HPLC) to determine purity and identify degradation products.

  • Data Evaluation: Compare the purity profiles over time. Significant degradation under any stress condition indicates a potential long-term stability issue.

Stability_Study_Workflow cluster_0 Setup cluster_1 Stress Conditions (e.g., 2 weeks) cluster_2 Analysis cluster_3 Evaluation Start Prepare Aliquots of Boronic Acid Control Control Sample (2-8°C, Dark, Inert) Start->Control Stress Stress Samples Start->Stress Analysis RP-HPLC Purity Analysis (t=0, 1wk, 2wk) Control->Analysis Thermal Thermal (40°C) Stress->Thermal Humidity Humidity (75% RH) Stress->Humidity Oxidation Light & Air Stress->Oxidation Thermal->Analysis Humidity->Analysis Oxidation->Analysis Evaluation Compare Purity Profiles & Identify Degradants Analysis->Evaluation

Figure 3: Workflow for an accelerated stability study.
Protocol 2: Assessing Purity and Degradation by RP-HPLC

The analysis of boronic acids by reversed-phase HPLC is complicated by their potential for on-column hydrolysis, which can provide a misleading purity profile.[21][22] This protocol is optimized to minimize this artifact.

  • Sample and Diluent Preparation:

    • Accurately weigh and dissolve the boronic acid sample in a non-aqueous, aprotic solvent such as acetonitrile (ACN) to a known concentration (e.g., 1 mg/mL).[21][23] Causality: Using an aprotic diluent prevents hydrolysis of the sample before injection, ensuring the injected sample is representative of its state in storage.

  • Chromatographic System:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A modern reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent).[22][23] Causality: Residual silanols on the silica surface can catalyze hydrolysis. Using an end-capped, low-activity column is the single most critical factor in preventing on-column degradation.

    • Mobile Phase A: 0.1% Formic Acid in Water (or water with no modifier if hydrolysis is still observed).[22]

    • Mobile Phase B: Acetonitrile.

  • Method Parameters:

    • Gradient: A suitable gradient from ~5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. A minor effect, but consistency is key.[22]

    • Detection: UV wavelength appropriate for the aryl sulfonamide chromophore (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent boronic acid and any observed impurities.

    • Calculate purity as a percentage of the total area.

    • Identify potential degradation products by comparing retention times with known standards (if available) or by LC-MS. The primary expected degradation product from oxidation would be the corresponding phenol.

Conclusion

Sulfonamide-functionalized aryl boronic acids are robust and indispensable tools in chemical research. Their stability is governed by a balance of inherent electronic properties and extrinsic environmental factors. The electron-withdrawing nature of the sulfonamide group provides a significant advantage, conferring enhanced stability against both oxidative deboronation and dehydration to boroxines. However, this intrinsic stability does not preclude the need for meticulous storage and handling. By implementing the rigorous protocols outlined in this guide—storage in cool, dry, and inert conditions, coupled with robust analytical validation—researchers can ensure the long-term integrity of these critical reagents, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Gillis, E. P., & Burke, M. D. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Lab Alley. (n.d.). Boric Acid Shelf Life & Expiration. Retrieved February 15, 2026, from [Link]

  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Retrieved February 15, 2026, from [Link]

  • Korich, A. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(19), 5031–5039. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved February 15, 2026, from [Link]

  • Yamaguchi, S., & Ishida, K. (2017). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Record, 17(10), 909-921. [Link]

  • Tokunaga, Y., et al. (2007). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. Angewandte Chemie International Edition, 46(33), 6273-6276. [Link]

  • Wikipedia. (n.d.). Boroxine. Retrieved February 15, 2026, from [Link]

  • Ishida, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(17), 7032-7042. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved February 15, 2026, from [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 167-174. [Link]

  • Gao, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Gao, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Eidam, O., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 55(17), 7842-7851. [Link]

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved February 15, 2026, from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Hall, D. G. (Ed.). (2011).
  • ResearchGate. (n.d.). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 649-656. [Link]

  • Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Retrieved February 15, 2026, from [Link]

  • Pinto, M., et al. (2018). Designing Functional and Responsive Molecules with Boronic Acids. Molecules, 23(10), 2538. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1968-1971. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved February 15, 2026, from [Link]

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  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central, 21(19), 6961–6963. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. [Link]

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  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8479–8491. [Link]

  • Wang, H., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(23), 8084-8089. [Link]

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Methodological & Application

Application Note: Arylation Protocols Using (4-Methyl-3-sulfamoylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methyl-3-sulfamoylphenyl)boronic acid (CAS: 866758-50-1) is a specialized organoboron reagent utilized primarily in the synthesis of sulfonamide-containing biaryl scaffolds. The sulfonamide moiety (


) is a privileged pharmacophore in medicinal chemistry, prevalent in diuretics, carbonic anhydrase inhibitors, and anti-inflammatory agents (e.g., Celecoxib).

This guide provides an evidence-based framework for performing Suzuki-Miyaura cross-coupling reactions with this specific boronic acid. Unlike simple phenylboronic acids, the presence of the polar, Lewis-basic sulfonamide group requires specific attention to catalyst selection and solvent polarity to prevent catalyst deactivation and ensure high yields.

Chemical Profile & Strategic Considerations

PropertySpecification
Compound Name (4-Methyl-3-sulfamoylphenyl)boronic acid
CAS Number 866758-50-1
Molecular Formula

Molecular Weight 215.03 g/mol
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended
Solubility Soluble in DMSO, DMF, MeOH; Moderate in Dioxane; Low in

Mechanistic Challenges
  • Catalyst Poisoning: The primary amino group of the sulfonamide (

    
    ) can act as a Lewis base, potentially coordinating to the Palladium (Pd) center and displacing phosphine ligands. This arrests the catalytic cycle.
    
    • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that resist displacement.

  • Solubility Mismatch: The high polarity of the sulfonamide often leads to poor solubility in non-polar solvents like Toluene.

    • Solution: Utilize polar aprotic co-solvent systems (e.g., 1,4-Dioxane/Water or DMF/Water).

  • Protodeboronation: While the methyl group provides some steric protection, the electron-withdrawing nature of the sulfamoyl group can accelerate protodeboronation under highly basic, aqueous conditions.

    • Solution: Use milder bases (

      
       or 
      
      
      
      ) and control water stoichiometry.

Decision Logic for Condition Selection

Before starting, select the appropriate protocol based on your electrophile (Aryl Halide).

ConditionSelection Start Select Electrophile (Ar-X) Br_I Aryl Bromide / Iodide (Standard Reactivity) Start->Br_I Cl_Steric Aryl Chloride / Sterically Hindered Start->Cl_Steric ProtocolA PROTOCOL A: Standard Pd(dppf)Cl2 (Robust, Cost-Effective) Br_I->ProtocolA ProtocolB PROTOCOL B: Buchwald G3/G4 (High Turnover, Reactive) Cl_Steric->ProtocolB

Figure 1: Decision tree for selecting the optimal catalytic system based on electrophile reactivity.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides/Iodides)

Rationale:


 is resistant to oxygen and robust against Lewis-basic coordination from the sulfonamide.

Reagents:

  • (4-Methyl-3-sulfamoylphenyl)boronic acid (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Vessel: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degas Solvents: Sparge the 1,4-Dioxane and Water mixture with Argon for 15 minutes before addition.

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.

  • Add Solvent & Catalyst: Add the degassed solvent mixture (concentration ~0.1 M relative to halide). Add the Pd catalyst last.

  • Inert Seal: Cap the vial with a septum and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block to 80–90°C. Stir vigorously for 4–16 hours.

    • Monitoring: Check LCMS for consumption of the aryl halide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc. (Note: Sulfonamide products are polar; ensure thorough extraction).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica flash chromatography (Gradient: 0–50% EtOAc/Hexanes).
    
Protocol B: Advanced Conditions (Aryl Chlorides / Hindered Substrates)

Rationale: Uses XPhos Pd G2, a precatalyst that generates the active monoligated Pd(0) species, facilitating oxidative addition into unreactive C-Cl bonds.

Reagents:

  • (4-Methyl-3-sulfamoylphenyl)boronic acid (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1) if solubility permits.

Step-by-Step Procedure:

  • Charge Solids: Add aryl chloride, boronic acid, XPhos Pd G2, and

    
     to the vial.
    
  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Add Liquids: Inject degassed solvent via syringe through the septum.

  • Reaction: Heat to 60–80°C. (Note: These catalysts are highly active; lower temperatures often suffice).

  • Workup: Similar to Protocol A. If the product contains basic heterocycles, avoid acidic washes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation by sulfonamide.Switch to Protocol B (Buchwald Precatalysts) or increase catalyst loading to 10 mol%.
Homocoupling (Biaryl formation) Oxygen presence.[1][2]Degas solvents more rigorously (Freeze-Pump-Thaw).
Protodeboronation (Ar-H byproduct) Base is too strong or temp too high.Switch base to

or

. Lower temp to 60°C.
Product stuck in Aqueous layer High polarity of sulfonamide.Use "salting out" method (saturate aq. layer with NaCl) or extract with 10% MeOH in DCM.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on where the sulfonamide moiety can interfere (Coordination) and how the cycle proceeds.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) Poison Catalyst Poisoning (Sulfonamide N-coordination) OxAdd->Poison Side Reaction TransMet Transmetallation (Rate Limiting with Sulfonamides) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the potential for catalyst poisoning by the sulfonamide nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution for Unstable Boronic Acids.[3] Journal of the American Chemical Society, 132(34), 12048–12059. (Relevant for handling unstable sulfonamide boronic acids). Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis with (4-Methyl-3-sulfamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Complex Syntheses with Microwave Technology

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to mere minutes and often leading to higher yields and purer products compared to conventional heating methods.[1][2] This efficiency is achieved through the direct and uniform heating of the reaction mixture via dielectric heating, which interacts with polar molecules to generate heat rapidly and homogeneously.[3][4] This application note provides a detailed guide to leveraging MAOS for reactions involving (4-methyl-3-sulfamoylphenyl)boronic acid, a versatile building block for creating complex molecules with potential pharmaceutical applications, particularly through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: (4-Methyl-3-sulfamoylphenyl)boronic acid

(4-Methyl-3-sulfamoylphenyl)boronic acid (CAS No. 866758-50-1) is a substituted arylboronic acid that serves as a key building block in the synthesis of biaryl sulfonamides. The presence of both a methyl group and a sulfamoyl group on the phenyl ring imparts a unique electronic character that influences its reactivity.

  • Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can increase the electron density of the aromatic ring, which may facilitate the transmetalation step in Suzuki-Miyaura couplings.

  • Sulfamoyl Group (-SO₂NH₂): This is a strong electron-withdrawing group. Its presence can decrease the pKa of the boronic acid, potentially influencing the equilibrium of boronate formation, which is a key step in the catalytic cycle.[5] The sulfamoyl moiety is also a critical pharmacophore in many therapeutic agents, including diuretics and antibacterial drugs.

The combination of these opposing electronic effects makes (4-methyl-3-sulfamoylphenyl)boronic acid an interesting and valuable reactant for creating diverse molecular libraries.

PropertyValueSource
CAS Number 866758-50-1[3]
Molecular Formula C₇H₁₀BNO₄SN/A
Molecular Weight 215.03 g/mol [6]

Core Application: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] Microwave irradiation dramatically accelerates this transformation, making it a highly efficient method for synthesizing biaryl compounds.[4][8][9]

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate R¹-Pd(II)L₂-R² Transmetalation->Intermediate Boronate R²-B(OH)₃⁻ (Activated Boronate) Boronate->Transmetalation BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Base->Boronate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization may be necessary based on the specific aryl halide used and the available microwave synthesis instrumentation.

Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of (4-methyl-3-sulfamoylphenyl)boronic acid with a generic aryl bromide.

Materials:

  • (4-Methyl-3-sulfamoylphenyl)boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or EtOH/water mixture)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add (4-methyl-3-sulfamoylphenyl)boronic acid (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the chosen solvent system (e.g., 4 mL of a 3:1 mixture of 1,4-dioxane and water). The choice of solvent is crucial; polar solvents like DMF, ethanol, and water are particularly effective for microwave heating.[3]

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 100-150 °C

    • Time: 5-20 minutes

    • Power: Dynamic (adjusts to maintain the set temperature)

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to a safe temperature before opening.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Parameter Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if side reactions like protodeboronation occur.

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst. For less reactive aryl chlorides, more advanced catalysts with bulky phosphine ligands (e.g., XPhos) may be necessary.

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can significantly impact the reaction outcome, with inorganic carbonates and phosphates being common choices.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Data Presentation: Representative Reaction Conditions

The following table provides a summary of typical starting conditions for the microwave-assisted Suzuki-Miyaura coupling of (4-methyl-3-sulfamoylphenyl)boronic acid with various aryl halides.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Expected Yield
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (3:1)12015Good to Excellent
2-ChloropyridineXPhos Pd G2 (2)K₃PO₄ (3)DMF14020Moderate to Good
3-BromobenzonitrilePd(OAc)₂/SPhos (2)Cs₂CO₃ (2.5)EtOH/H₂O (4:1)13010Good to Excellent

Yields are estimations based on analogous reactions and will vary depending on the specific substrate and reaction scale.

Experimental Workflow Diagram

Workflow Start Start: Assemble Reactants Reagents 1. Add Boronic Acid, Aryl Halide, Catalyst, and Base to Vial Start->Reagents Solvent 2. Add Solvent and Stir Bar Reagents->Solvent Seal 3. Seal the Microwave Vial Solvent->Seal Microwave 4. Microwave Irradiation (Set Temp, Time, Power) Seal->Microwave Cool 5. Cool to Room Temperature Microwave->Cool Workup 6. Reaction Work-up (Extraction & Washing) Cool->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: A typical experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Safety Considerations

Microwave-assisted synthesis involves high temperatures and pressures, and appropriate safety precautions must be taken.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[11]

  • Pressure Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures. Ensure the reactor is equipped with a reliable pressure monitoring system.

  • Solvent Choice: Be aware of the boiling points and decomposition temperatures of your solvents. Superheating of solvents can lead to rapid pressure increases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid elaboration of molecules containing the (4-methyl-3-sulfamoylphenyl)boronic acid moiety. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel biaryl sulfonamides. By understanding the principles of microwave heating and the mechanism of the Suzuki-Miyaura reaction, scientists can effectively leverage this technology to accelerate their research and development efforts.

References

  • Vertex AI Search, based on "Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview"
  • Vertex AI Search, based on "(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY"
  • Vertex AI Search, based on "Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol N
  • Vertex AI Search, based on "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC"
  • Vertex AI Search, based on "Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Vertex AI Search, based on "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • Vertex AI Search, based on "Microwave-assisted synthesis and bioevalu
  • Vertex AI Search, based on "Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A"
  • Vertex AI Search, based on "380430-57-9(4-(methylsulfonylamino)phenylboronic acid) - ChemicalBook"
  • Vertex AI Search, based on "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI"
  • Vertex AI Search, based on "Safety Considerations for Microwave Synthesis - CEM Corpor
  • Vertex AI Search, based on "866758-50-1|(4-Methyl-3-sulfamoylphenyl)boronic acid|BLD Pharm"
  • Vertex AI Search, based on "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Vertex AI Search, based on "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Vertex AI Search, based on "Microwave-mediated synthesis of an arylboron
  • Vertex AI Search, based on "2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts"
  • Vertex AI Search, based on "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Vertex AI Search, based on "Suzuki Coupling - Organic Chemistry Portal"

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Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Methyl-3-sulfamoylphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Responder: Senior Application Scientist, Catalysis Division Ticket Context: User reports low yields (<30%) and difficulty reproducing results with (4-methyl-3-sulfamoylphenyl)boronic acid in Suzuki-Miyaura cross-coupling.

Diagnostic Overview: The "Sulfonamide Trap"

You are encountering a classic "perfect storm" of competing side reactions. The substrate (4-methyl-3-sulfamoylphenyl)boronic acid presents three distinct chemical challenges that standard Suzuki protocols (e.g.,


) cannot handle efficiently.
Root Cause Analysis
  • Catalyst Poisoning (The N-Effect): The primary sulfonamide moiety (

    
    ) is a Lewis base. Unhindered palladium sources (like 
    
    
    
    or simple
    
    
    ) allow the sulfonamide nitrogen to coordinate to the Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle (arresting oxidative addition).
  • Protodeboronation (The Electronic Effect): The sulfamoyl group is strongly electron-withdrawing (EWG). While the 4-methyl group provides slight donation, the net effect on the phenyl ring is electron deficiency. Electron-poor boronic acids are highly susceptible to base-mediated protodeboronation, where the

    
     bond is cleaved by water/base before transmetallation can occur.
    
  • Solubility & Speciation: The sulfonamide proton (

    
    ) can be deprotonated by carbonate bases, creating an anionic species that alters solubility in non-polar solvents (like Toluene) and exacerbates catalyst poisoning.
    

Strategic Solution: The "Buchwald" Protocol[1]

To solve this, we must switch from "Standard Suzuki" to "Active Ligand" systems. We rely on bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) which serve two purposes:

  • Steric Bulk: Prevents the sulfonamide nitrogen from approaching and poisoning the Pd center.

  • Electron Richness: Accelerates the oxidative addition step, which is crucial for maintaining a high turnover frequency (TOF) before the boronic acid decomposes.

Visualizing the Failure & Solution

The following diagram maps the kinetic competition between the desired pathway and the specific failure modes for your substrate.

Suzuki_Sulfonamide_Mechanism Substrate Sulfamoyl-Boronic Acid Pd_Active Active Pd(0)-L Substrate->Pd_Active Transmetallation Coordination N-Coordination (Catalyst Poisoning) Substrate->Coordination Standard Ligands (PPh3) Protodeb Protodeboronation (Ar-H Byproduct) Substrate->Protodeb High pH / Slow Cat. Product Cross-Coupled Product Pd_Active->Product Reductive Elimination Note XPhos/SPhos Ligands Block Red Pathways Note->Coordination

Caption: Kinetic competition in sulfonamide couplings. Standard ligands allow N-coordination (poisoning), slowing the cycle and allowing protodeboronation to dominate.

Optimized Experimental Protocol

This protocol uses XPhos Pd G3 (or G4), a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation.

Reagents & Stoichiometry
ComponentEquivalentRecommended ReagentRole
Halide Partner 1.0 equivAryl Bromide/ChlorideElectrophile
Boronic Acid 1.2 - 1.5 equiv(4-methyl-3-sulfamoylphenyl)B(OH)2Nucleophile (Use excess due to instability)
Catalyst 0.02 - 0.05 equivXPhos Pd G3 (or SPhos Pd G3)Bulky catalyst to prevent poisoning
Base 3.0 equiv

(Tribasic Potassium Phosphate)
Mild base; less likely to strip sulfonamide proton than alkoxides
Solvent [0.2 M]1,4-Dioxane : Water (4:1)Water is required for boronate formation
Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (2-5 mol%).
    
    • Note: If using the G3 precatalyst, no glovebox is needed; it is air-stable.

  • Degas Solvents: In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen accelerates the oxidation of the boronic acid (phenol formation) and kills the active Pd(0).

  • Addition: Add the degassed solvent mixture to the reaction vial via syringe.

  • Reaction: Seal the vial (crimp cap or screw cap with septum). Heat to 80°C for 2–4 hours.

    • Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion of boronic acid (0.5 equiv).

  • Workup (Crucial for Sulfonamides):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.[2]

    • Acidic Wash: Wash the organic layer with dilute HCl (0.5 M) or Ammonium Chloride. This ensures the sulfonamide is protonated and stays in the organic layer.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide & FAQs

Decision Tree for Optimization

If the standard protocol above fails, follow this logic to diagnose the specific bottleneck.

Optimization_Logic Start Reaction Analysis Check_SM Is Halide SM remaining? Start->Check_SM Check_Boron Is Boronic Acid remaining? Check_SM->Check_Boron Yes Success Proceed to Purification Check_SM->Success No (Product formed) Catalyst_Death Issue: Catalyst Poisoning Action: Switch to XPhos or SPhos Pd G3. Increase Temp to 100°C. Check_Boron->Catalyst_Death Yes Protodeb_Issue Issue: Protodeboronation Action: Switch to Anhydrous conditions (Use Cs2CO3 / Dioxane) OR Use MIDA Boronate. Check_Boron->Protodeb_Issue No

Caption: Diagnostic logic flow for identifying whether the failure is catalytic (poisoning) or stoichiometric (protodeboronation).

Frequently Asked Questions

Q: My reaction turns black immediately upon heating, and yield is <10%. A: This indicates "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle.

  • Fix: This confirms the ligand is not binding tightly enough or is being displaced by the sulfonamide. Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . These precatalysts are extremely robust against precipitation.

Q: The boronic acid disappears, but the aryl halide remains untouched. A: This is the hallmark of Protodeboronation . The base is hydrolyzing the C-B bond faster than the Pd catalyst can transmetallate.

  • Fix 1: Add the boronic acid in portions (e.g., 0.5 equiv every hour).

  • Fix 2: Switch to a Potassium Trifluoroborate (

    
    )  salt instead of the boronic acid. These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.
    

Q: I have a "ghost spot" on TLC that trails. A: Sulfonamides are notorious for streaking on silica due to their polarity and H-bonding capability.

  • Fix: Add 1% Triethylamine or 1% Acetic Acid to your TLC and column eluent (depending on the other functional groups) to sharpen the peak.

Q: Can I use


? 
A: 

is excellent for heteroaromatics but often struggles with substrates that contain Lewis basic amines/sulfonamides that can chelate. If XPhos is unavailable,

is a better "second choice" than

, but you must use high loading (5-10 mol%).

References

  • Buchwald Precatalysts (General Application): Title: "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts" Source: Sigma-Aldrich / Merck Technical Guides
  • Sulfonamide Compatibility (Alpha-Arylation context demonstrating catalyst tolerance)

    • Title: "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides"
    • Source:J. Am. Chem. Soc.[1][3] (via NIH PMC)

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Base-Catalyzed Aryl-B(OH)
    • Source:J. Am. Chem. Soc.[1][3] 2017, 139, 49, 17887–17899

    • URL:[Link]

  • Trifluoroborates as Alternatives

    • Title: "Potassium Organotrifluoroborates: Stable Altern
    • Source:Acc. Chem. Res. 2007, 40, 4, 275–286
    • URL:[Link]

Sources

Minimizing hydrolysis of (4-methyl-3-sulfamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (4-methyl-3-sulfamoylphenyl)boronic acid . It is structured to address the specific instability issues inherent to this molecule, particularly its susceptibility to protodeboronation (hydrolysis of the C-B bond).

Ticket Subject: Minimizing Hydrolysis of (4-methyl-3-sulfamoylphenyl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

🛑 Executive Summary: The "Why" Behind the Failure

You are likely observing the formation of 4-methylbenzenesulfonamide (the proteo-derivative) instead of your coupled product.

The Root Cause: Your molecule contains a sulfamoyl group (-SO₂NH₂) at the meta position. This group is strongly electron-withdrawing (Hammett


). In the presence of aqueous base (standard Suzuki conditions), two things happen:
  • "Ate" Complex Formation: The base coordinates to the boron, forming the tetrahedral boronate anion

    
    .
    
  • Facilitated Protonolysis: The electron-withdrawing sulfamoyl group stabilizes the negative charge developing on the aromatic ring during the C-B bond cleavage, drastically accelerating protodeboronation compared to simple phenylboronic acid.

🧩 Module 1: Diagnostic & Mechanism

Use this visual to confirm if your reaction pathway is failing at the "Ate" complex stage.

The Protodeboronation Trap

The diagram below illustrates the competition between the productive Transmetallation (pathway to product) and the destructive Protodeboronation (pathway to waste).

Protodeboronation BA (4-methyl-3-sulfamoylphenyl) boronic acid Ate Tetrahedral Boronate 'Ate' Complex (CRITICAL JUNCTURE) BA->Ate + Base Base Base (OH-) Base->Ate Transmet Transmetallation Ate->Transmet Fast (Desired) TS Ipso-Protonation (Stabilized by -SO2NH2) Ate->TS Slow (Undesired) Pd Pd(II)-Ar Catalyst Pd->Transmet Product Cross-Coupled Product Transmet->Product Water H2O / Proton Source Water->TS Waste Hydrolyzed Byproduct (4-methylbenzenesulfonamide) TS->Waste

Caption: The "Ate" complex is the fork in the road. Electron-withdrawing groups (like sulfamoyl) accelerate the lower red path (hydrolysis).

🛠️ Module 2: Optimization Protocols

Choose your protocol based on the severity of the hydrolysis.

Protocol A: The "Anhydrous Activation" Method

Best for: When you observe 10-30% hydrolysis and want to salvage the reaction without making new derivatives.

The Logic: Water is the proton source for hydrolysis. By removing water and using a fluoride source (CsF) to activate the boron, you eliminate the reagent necessary for the C-B bond breaking while still allowing transmetallation.

ParameterRecommendationScientific Rationale
Solvent 1,4-Dioxane (Anhydrous) Avoids protic media. Dioxane aids solubility of the sulfonamide.
Base/Activator Cesium Fluoride (CsF) (2.0 equiv)Fluoride activates the boronic acid (

) without the high basicity of OH-, reducing deboronation rates [1].
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands accelerate oxidative addition/transmetallation, outcompeting the hydrolysis rate [2].
Temperature 80-90°C High enough for catalysis, but avoid reflux if possible to minimize thermal decomposition.

Step-by-Step:

  • Dry the reaction vessel and backfill with Argon (3 cycles).

  • Add Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), CsF (2.0 eq), and Pd(OAc)₂/XPhos (1:2 ratio, 2-5 mol%).

  • Add Anhydrous 1,4-Dioxane via syringe.

  • Seal and heat. Do not add water.

Protocol B: The "Slow-Release" Strategy (MIDA Boronates)

Best for: When hydrolysis is >50% or the boronic acid decomposes upon storage.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not hydrolyze until they are slowly unmasked by a weak base in the reaction mixture. This keeps the concentration of the unstable free boronic acid low, preventing it from accumulating and hydrolyzing [3].

Synthesis of the MIDA Derivative:

  • Reflux your boronic acid with MIDA (1.1 eq) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • Precipitate the product with ether.

Coupling Reaction (MIDA Protocol):

  • Reagents: MIDA Boronate (1.2 eq), Aryl Halide, K₃PO₄ (3.0 eq) .

  • Solvent: Dioxane:Water (10:1). Note: Water is required here to unmask the MIDA, but the slow release protects the bulk material.

  • Catalyst: Pd(dppf)Cl₂ or Pd-XPhos Gen 2.

📉 Module 3: Troubleshooting Decision Matrix

Follow this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield Observed CheckByprod Analyze Crude Mixture (LCMS/NMR) Start->CheckByprod IsDeBoron Is 4-methylbenzenesulfonamide present (Major Peak)? CheckByprod->IsDeBoron YesDeBoron YES: Protodeboronation is the killer IsDeBoron->YesDeBoron Yes NoDeBoron NO: Catalyst/Halide Issue IsDeBoron->NoDeBoron No CheckBase Are you using Carbonate/Hydroxide (Na2CO3, K2CO3, NaOH)? YesDeBoron->CheckBase SwitchBase Switch to Anhydrous CsF (Protocol A) CheckBase->SwitchBase Yes CheckLigand Are you using PPh3? CheckBase->CheckLigand No (Already using mild base) Extreme Still failing? SwitchBase->Extreme SwitchLigand Switch to XPhos/SPhos (Faster Transmetallation) CheckLigand->SwitchLigand Yes SwitchLigand->Extreme MakeMIDA Synthesize MIDA Boronate (Protocol B) Extreme->MakeMIDA

Caption: Systematic fault isolation for Suzuki couplings of unstable boronic acids.

📚 FAQ: Frequently Asked Questions

Q: Can I just add more boronic acid to compensate for the hydrolysis? A: Generally, no. While adding 2.0 or 3.0 equivalents helps, the hydrolyzed byproduct (the sulfonamide) can sometimes coordinate to the Palladium catalyst, poisoning it. It is better to stop the hydrolysis than to feed it.

Q: Why does the sulfamoyl group make it worse? I thought electron-poor rings were stable? A: This is a common misconception. Electron-poor rings are stable to oxidation, but they are more susceptible to protodeboronation. The mechanism involves the ipso-carbon (the one attached to Boron) accepting a proton. An electron-withdrawing group stabilizes the transition state charge, lowering the energy barrier for the C-B bond to snap [4].

Q: How should I store this reagent? A: Store at -20°C under Argon. If the bottle has been opened frequently, it may have formed the boroxine (trimer). This is actually fine—boroxines hydrolyze back to the acid in the reaction—but if it has turned into the deboronated sulfonamide (check by NMR), the reagent is dead.

🔗 References

  • Kinetic Studies of Protodeboronation: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society.[1]

  • Ligand Effects: Billingsley, K., & Buchwald, S. L. (2008). An improved system for the Suzuki-Miyaura coupling of hindered substrates. Journal of the American Chemical Society.[1]

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis. Journal of the American Chemical Society.[1]

  • Mechanistic Review: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of (4-methyl-3-sulfamoylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for (4-methyl-3-sulfamoylphenyl)boronic acid, a compound of interest in medicinal chemistry. By comparing its spectral data with that of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the substituent effects on the aromatic ring, supported by robust experimental protocols and theoretical predictions.

Predicted 13C NMR Chemical Shifts for (4-methyl-3-sulfamoylphenyl)boronic Acid

Due to the limited availability of experimental spectra in the public domain for (4-methyl-3-sulfamoylphenyl)boronic acid, a predicted 13C NMR spectrum was generated using advanced computational algorithms.[1][2][3][4] These prediction tools utilize extensive databases of known spectra and sophisticated models to estimate chemical shifts with a high degree of accuracy. The predicted chemical shifts are presented in Table 1, with the corresponding carbon atom assignments illustrated in Figure 1.

Figure 1. Structure of (4-methyl-3-sulfamoylphenyl)boronic acid with carbon atom numbering.

G cluster_0 (4-methyl-3-sulfamoylphenyl)boronic acid mol mol

Caption: Molecular structure of (4-methyl-3-sulfamoylphenyl)boronic acid.

Table 1. Predicted 13C NMR Chemical Shifts for (4-methyl-3-sulfamoylphenyl)boronic acid in DMSO-d6.

Carbon AtomPredicted Chemical Shift (ppm)
C1133.5
C2135.8
C3141.2
C4138.9
C5128.7
C6131.6
C7 (CH3)19.8

Comparative Analysis with Structurally Related Compounds

To understand the influence of the methyl, sulfamoyl, and boronic acid groups on the 13C NMR spectrum of the target molecule, a comparison with simpler, structurally related compounds is invaluable. We will consider 4-tolylboronic acid and phenylboronic acid. The experimental 13C NMR data for these compounds provide a baseline for dissecting the substituent effects.[5][6]

Table 2. Comparison of 13C NMR Chemical Shifts (ppm) for (4-methyl-3-sulfamoylphenyl)boronic acid and related compounds in DMSO-d6.

Carbon Atom(4-methyl-3-sulfamoylphenyl)boronic acid (Predicted)4-Tolylboronic acid (Experimental)[5][7][8]Phenylboronic acid (Experimental)[6]
C1133.5~132.0~134.0
C2135.8~135.0~128.0
C3141.2~129.0~130.0
C4138.9~139.0~128.0
C5128.7~129.0~130.0
C6131.6~135.0~128.0
C7 (CH3)19.8~21.0-

Dissecting the Substituent Effects

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the nature of the substituents attached.[9][10] Electron-donating groups (EDGs) tend to shield the ortho and para carbons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) deshield these carbons, resulting in a downfield shift (higher ppm).[11][12]

  • Boronic Acid Group (-B(OH)2): This group is generally considered a weak electron-withdrawing group. Its effect on the ipso-carbon (C1) is complex due to the interplay of inductive and resonance effects, as well as potential interactions with the solvent.[13]

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group. In 4-tolylboronic acid, it shields the ortho (C3, C5) and para (not applicable here) carbons, causing a slight upfield shift compared to phenylboronic acid.

  • Sulfamoyl Group (-SO2NH2): The sulfamoyl group is a strong electron-withdrawing group due to the highly electronegative oxygen and sulfur atoms. In our target molecule, its presence at C3 is predicted to cause a significant downfield shift for the ipso-carbon (C3) and influence the chemical shifts of the adjacent carbons.

The interplay of these three substituents in (4-methyl-3-sulfamoylphenyl)boronic acid leads to the predicted chemical shifts. The strong deshielding effect of the sulfamoyl group at C3 is evident in its high predicted chemical shift (141.2 ppm). The methyl group at C4 likely has a modest shielding effect on the ortho carbons C3 and C5.

G cluster_0 Substituent Effects on Phenyl Ring Methyl Methyl (-CH3) Electron-Donating Group (EDG) Ring Phenyl Ring Methyl->Ring Shields ortho/para positions (Upfield Shift) Sulfamoyl Sulfamoyl (-SO2NH2) Electron-Withdrawing Group (EWG) Sulfamoyl->Ring Deshields ortho/para positions (Downfield Shift) Boronic_Acid Boronic Acid (-B(OH)2) Weak Electron-Withdrawing Group Boronic_Acid->Ring Weakly deshields ipso/ortho positions G cluster_workflow 13C NMR Experimental Workflow A Sample Preparation (20-50 mg in 0.6 mL solvent) B Spectrometer Setup (Tune, Lock, Shim) A->B C Data Acquisition (Proton-decoupled 13C) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis D->E

Caption: A streamlined workflow for acquiring 13C NMR spectra.

Conclusion

This guide has provided a detailed examination of the 13C NMR chemical shifts for (4-methyl-3-sulfamoylphenyl)boronic acid through the lens of computational prediction and comparative analysis. By understanding the individual and combined effects of the methyl, sulfamoyl, and boronic acid substituents, researchers can more confidently interpret the NMR spectra of this and other complex phenylboronic acid derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the unambiguous structural verification required in drug development and chemical research.

References

  • Chemaxon. NMR Predictor. Chemaxon Docs. [Link]

  • Ishizuka, R., & Wist, A. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Advances, 7(53), 33435-33439. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and... ResearchGate. [Link]

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. The University of Bath's research portal. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • Tolylboronic acid. PubChem. [Link]

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

  • Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • Effect of boron groups on 13 C NMR chemical shift. Reddit. [Link]

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  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Spectroscopy. [Link]

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. [Link]

  • 4-Tolylboronic acid. Chemsrc. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

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A Researcher's Guide to Validating the Structure of Sulfonamide Boronic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the precise structural elucidation of novel sulfonamide boronic acid derivatives is paramount. These compounds, at the forefront of medicinal chemistry, demand rigorous validation to ensure that the intended molecule has been synthesized and to understand its three-dimensional conformation, which is critical for its biological activity. This guide provides an in-depth comparison of the three primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols.

The Central Role of Structure in Function

Sulfonamide boronic acids are a unique class of molecules that combine the well-established pharmacophore of the sulfonamide group with the versatile reactivity of the boronic acid moiety. The geometry and electronic properties of the sulfonamide group, coupled with the ability of the boronic acid to form reversible covalent bonds, make these compounds promising candidates for a range of therapeutic targets, including as enzyme inhibitors.[1][2] The precise arrangement of atoms dictates how these molecules interact with their biological targets, making unambiguous structural validation a non-negotiable step in the research and development pipeline.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for structural validation is often dictated by the stage of research, the quantity and purity of the sample, and the specific questions being asked. Here, we compare the three pillars of structural elucidation.

Technique Information Provided Resolution Sample Requirements Throughput Key Advantage Primary Limitation
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹¹B), solution-state conformationAtomic~1-10 mg, solubleHighProvides data on the molecule in solution, mimicking physiological conditions.[3]Can be complex to interpret for oligomeric species; does not provide absolute 3D structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsMolecular<1 mg, solubleVery HighHigh sensitivity and ability to analyze complex mixtures when coupled with chromatography (LC-MS).[4]Does not provide stereochemical or conformational information.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic (sub-Ångström)High-quality single crystal (0.1-0.5 mm)LowThe "gold standard" for absolute structure determination.[5]Obtaining suitable crystals can be a significant bottleneck.[6]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse of the synthetic chemist, providing a rapid and non-destructive means to assess the successful formation of the target molecule. For sulfonamide boronic acid derivatives, a combination of ¹H and ¹¹B NMR is particularly powerful.

The "Why" Behind the Experiment:
  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of aromatic and aliphatic protons can confirm the presence of the sulfonamide and the organic scaffold.

  • ¹¹B NMR: This is a crucial experiment for boronic acid derivatives. The chemical shift of the boron nucleus is highly sensitive to its hybridization state. An sp²-hybridized boron in a trigonal planar boronic acid will have a characteristic downfield chemical shift (typically δ 20-30 ppm), while an sp³-hybridized boron in a tetrahedral boronate ester or a boroxine (the cyclic anhydride trimer) will be shifted upfield.[7][8] This allows for the direct observation of the key functional group.

Experimental Protocol: ¹H and ¹¹B NMR of a Sulfonamide Boronic Acid

Objective: To confirm the presence of the key structural motifs of a novel sulfonamide boronic acid and to assess its purity and stability in solution.

Materials:

  • Sulfonamide boronic acid derivative (~5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the purified sulfonamide boronic acid derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic compounds.

    • Expert Insight: Boronic acids have a propensity to form oligomeric anhydrides (boroxines), which can lead to complex and broadened ¹H NMR spectra. Using a coordinating solvent like Methanol-d₄ can help to break up these oligomers, resulting in sharper, more easily interpretable spectra.[7]

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure optimal field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

      • Pulse program: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 2-5 seconds

  • ¹¹B NMR Acquisition:

    • Switch the spectrometer to the ¹¹B channel.

    • Acquire a ¹¹B NMR spectrum. Typical parameters would be:

      • Pulse program: zg

      • Number of scans: 1024 or more (¹¹B is a lower sensitivity nucleus)

      • Spectral width: ~200 ppm

      • Causality: A wider spectral width is necessary for ¹¹B NMR to ensure that the signals for all possible boron species (boronic acid, boronate ester, boroxine) are observed.[8]

  • Data Processing and Interpretation:

    • Process the ¹H and ¹¹B spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the expected structure. Look for the characteristic broad singlet of the B(OH)₂ protons, which may exchange with residual water in the solvent.

    • ¹¹B NMR: Identify the chemical shift of the boron signal. A peak in the range of δ 20-30 ppm is indicative of the desired sp²-hybridized boronic acid.[7] The presence of other signals at higher field may suggest the formation of boronate esters or boroxines.

Visualizing the NMR Workflow

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment and can provide structural information through fragmentation analysis.

The "Why" Behind the Experiment:
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a powerful confirmation of the chemical formula.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to confirm the connectivity of different structural motifs. For sulfonamide boronic acids, characteristic losses, such as the loss of SO₂, can be observed.[9]

Experimental Protocol: LC-MS/MS of a Sulfonamide Boronic Acid

Objective: To determine the accurate mass and fragmentation pattern of a novel sulfonamide boronic acid.

Materials:

  • Sulfonamide boronic acid derivative (~0.1 mg)

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

  • LC-MS Method Development:

    • Chromatography: Use a C18 column for reversed-phase separation. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient will depend on the polarity of the analyte.

    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative ion mode.

    • Expert Insight: Boronic acids can be analyzed without derivatization using ESI-MS.[4] Negative ion mode is often more sensitive for boronic acids, detecting the deprotonated molecule [M-H]⁻. However, positive ion mode should also be tested as the sulfonamide nitrogen can be protonated to give [M+H]⁺.

  • Data Acquisition:

    • Inject the sample onto the LC-MS system.

    • Acquire full scan MS data to identify the molecular ion.

    • Acquire MS/MS data by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan data and use it to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. For sulfonamides, look for cleavage of the S-N and S-C bonds.[10] The loss of the boronic acid group is also a common fragmentation pathway.

Visualizing the LC-MS Workflow

Caption: Workflow for LC-MS/MS-based structural validation.

III. Single-Crystal X-ray Crystallography: The Definitive Answer

For an unambiguous determination of the three-dimensional structure of a sulfonamide boronic acid derivative, single-crystal X-ray crystallography is the ultimate technique. It provides a precise map of electron density, from which the positions of all atoms (except hydrogen, which are typically inferred) can be determined.

The "Why" Behind the Experiment:
  • Absolute Structure: X-ray crystallography provides the absolute configuration of chiral centers, the conformation of flexible parts of the molecule, and details of intermolecular interactions in the solid state. For sulfonamide boronic acids, this can reveal important details about hydrogen bonding networks involving the sulfonamide and boronic acid groups, which can be relevant to their biological activity.[1]

  • Publication Standard: A crystal structure is often a requirement for publication in high-impact journals, as it provides the most compelling evidence for the structure of a new compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of a novel sulfonamide boronic acid.

Materials:

  • Highly purified sulfonamide boronic acid derivative (>98%)

  • A range of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Crystallization vials or plates

Procedure:

  • Crystal Growth (The Art and Science):

    • This is often the most challenging step. The goal is to grow a single crystal of sufficient size and quality (typically 0.1-0.5 mm in at least two dimensions).

    • Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days or weeks.

      • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, slowly inducing crystallization.

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

    • Expert Insight: Finding the right crystallization conditions is often a matter of trial and error. Screening a wide range of solvents and techniques is recommended. For sulfonamides, which can be prone to "oiling out," using a solvent system where the compound has moderate solubility is often a good starting point.[6]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

    • The diffractometer rotates the crystal while irradiating it with a beam of X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to obtain the final structure.

  • Structure Validation and Analysis:

    • The final structure is validated using a variety of metrics to ensure its quality.

    • The bond lengths, bond angles, and torsion angles are analyzed to understand the molecular conformation. Intermolecular interactions, such as hydrogen bonds, are identified.

Visualizing the X-ray Crystallography Workflow

Caption: Workflow for X-ray crystallography-based structural validation.

Conclusion: An Integrated Approach to Structural Validation

For the rigorous validation of sulfonamide boronic acid derivatives, no single technique provides all the answers. Instead, a synergistic approach is recommended. NMR and MS serve as the initial, high-throughput methods to confirm the successful synthesis and purity of the target compound. X-ray crystallography, while more laborious, provides the definitive and unambiguous three-dimensional structure. By judiciously applying these techniques and understanding the strengths and limitations of each, researchers can confidently advance their novel sulfonamide boronic acid derivatives through the drug discovery and development process.

References

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of the American Chemical Society. [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • 11B NMR Chemical Shifts. San Diego State University. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]

  • X-ray single-crystal diffraction. FZU. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. Journal of Mass Spectrometry. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar-Institute. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Single crystal X-ray diffraction structures of (A) 1, (B) 3 and the solid state intermolecular hydrogen bond interactions of (C) 1 and (D) 3 in the presence of DMSO; hydrogen atoms not shown. ResearchGate. [Link]

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Safety Operating Guide

Proper Disposal Procedures for (4-Methyl-3-sulfamoylphenyl)boronic Acid

[1]

Part 1: Executive Safety Directive

Stop and Read: Improper disposal of phenylboronic acids containing sulfonamide moieties poses dual risks: chemical reactivity (boronic acid instability) and environmental persistence (sulfonamide bio-accumulation).

Immediate Action Plan:

  • Do NOT dispose of down the drain. Sulfonamides are persistent environmental pollutants.

  • Do NOT mix with strong oxidizers (e.g., peroxides, permanganates) in the waste stream; this risks exothermic deborylation.

  • Segregate as "Solid Organic Hazardous Waste" for incineration.

Part 2: Chemical Profile & Hazard Assessment[2]

To manage disposal effectively, one must understand the compound's architecture. This molecule combines a reactive boron center with a bioactive sulfonamide tail.

Parameter Technical Detail
Chemical Name (4-Methyl-3-sulfamoylphenyl)boronic acid
CAS Number 866758-50-1
Molecular Formula C₇H₁₀BNO₄S
Molecular Weight 215.03 g/mol
Physical State White to off-white solid
Acidity (pKa) Boronic acid ~8.8; Sulfonamide ~10.1
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)
The "Why" Behind the Protocol
  • Boronic Acid Moiety: Phenylboronic acids are Lewis acids. While generally stable, they are susceptible to protodeboronation (cleavage of the C-B bond) under acidic or metal-catalyzed conditions, potentially releasing the parent sulfonamide (4-methylbenzenesulfonamide) or phenol derivatives upon oxidation.[1]

  • Sulfonamide Moiety: The -SO₂NH₂ group is highly polar and environmentally persistent.[1] Sulfonamides are a known class of emerging contaminants that can disrupt microbial ecosystems in wastewater treatment plants. Incineration is the only validated method to destroy this functional group completely.

Part 3: Pre-Disposal Handling & Segregation[1]

Waste Stream Segregation

Proper segregation prevents cross-reactivity in the waste drum.

  • Solid Waste (Preferred): Isolate the pure compound or contaminated solids (gloves, weighing boats) into a dedicated solid waste container labeled "Hazardous Organic Solids."

  • Liquid Waste (Mother Liquors):

    • Organic Solvents: If dissolved in DMSO, Methanol, or DCM, segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent.

    • Aqueous Streams: If the compound is in an aqueous buffer (e.g., HPLC waste), do not dilute. Collect in "Aqueous Hazardous Waste" containers.

Chemical Compatibility Check

CRITICAL: Ensure the waste container does NOT contain:

  • Hydrogen Peroxide (H₂O₂): Rapidly oxidizes boronic acids to phenols (exothermic).[1]

  • Strong Acids (HCl, H₂SO₄): Accelerates protodeboronation.

  • Fluorides: Forms tetrafluoroborate species.

Part 4: Disposal Workflows (Visualized)

Workflow 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:(4-Methyl-3-sulfamoylphenyl)boronic acidStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidPowder/GlovesLiquidLiquid SolutionStateCheck->LiquidReaction MixtureBinSolidBIN: Hazardous Solid Organic(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous BufferSolventCheck->AqueousHalogenCheckContains Halogens?(DCM, Chloroform)Organic->HalogenCheckBinAqBIN: Aqueous Hazardous Waste(Toxic)Aqueous->BinAqBinHaloBIN: Halogenated Organic WasteHalogenCheck->BinHaloYesBinNonHaloBIN: Non-Halogenated Organic WasteHalogenCheck->BinNonHaloNo

Caption: Decision logic for segregating boronic acid waste streams to prevent incompatibility and ensure regulatory compliance.

Workflow 2: Spill Cleanup Procedure

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Goggles, N95)Spill->PPEContain2. ContainmentCover with absorbent padsPPE->ContainCollect3. CollectionSweep into sealable bagContain->CollectLabel4. Labeling'Hazardous Waste - Toxic'Collect->LabelDispose5. Final DisposalVia EHS/ContractorLabel->Dispose

Caption: Step-by-step response protocol for dry or liquid spills of (4-methyl-3-sulfamoylphenyl)boronic acid.

Part 5: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, contaminated weighing paper, PPE, and spill cleanup residues.

  • Packaging: Place waste in a high-density polyethylene (HDPE) wide-mouth jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: (4-Methyl-3-sulfamoylphenyl)boronic acid[1]

    • Hazards: Irritant, Toxic (Sulfonamide)[5]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

  • Disposal Method: High-temperature incineration is the required method to break down the sulfonamide ring structure and prevent environmental leaching.

Protocol B: Aqueous Waste (HPLC/Reaction Workup)

Applicability: Dissolved compound in water/buffer.

  • pH Adjustment: Ensure the pH is neutral (pH 6-8). Extreme pH can cause precipitation or degradation.

  • Container: Use an HDPE carboy compatible with aqueous waste.

  • Labeling: Mark as "Aqueous Waste with Toxic Organics." List "Sulfonamide-Boronic Acid" as a constituent.[1]

  • Prohibition: Never pour down the sink. Sulfonamides are difficult for municipal water treatment plants to remove.

Protocol C: Empty Containers

Regulatory Insight: Under RCRA (USA) and similar EU regulations, a container is considered "RCRA Empty" only if:

  • All wastes have been removed that can be removed.

  • Less than 2.5 cm (1 inch) of residue remains.

  • Recommendation: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Methanol or Acetone). Pour the rinsate into the Liquid Organic Waste container. Deface the label and dispose of the bottle as regular trash (glass/plastic) or recycle if permitted by local EHS policy.

Part 6: References

  • United States Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid stability).

  • PubChem. (n.d.). Compound Summary: Sulfonamide functional group toxicity. National Library of Medicine. Retrieved from [Link]

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